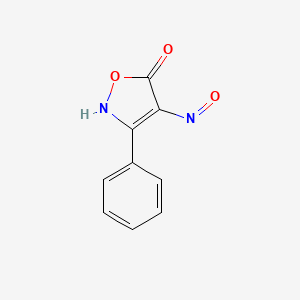

(4Z)-3-Phenylisoxazole-4,5-dione 4-oxime

Description

Structure

3D Structure

Properties

CAS No. |

6265-53-8 |

|---|---|

Molecular Formula |

C9H6N2O3 |

Molecular Weight |

190.16 g/mol |

IUPAC Name |

4-nitroso-3-phenyl-2H-1,2-oxazol-5-one |

InChI |

InChI=1S/C9H6N2O3/c12-9-8(10-13)7(11-14-9)6-4-2-1-3-5-6/h1-5,11H |

InChI Key |

ZYSBGNYJJJCEGU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=O)ON2)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways for 4z 3 Phenylisoxazole 4,5 Dione 4 Oxime

Conventional and Optimized Synthesis Routes to (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime

The primary and most direct route to this compound involves the oximation of a suitable precursor, namely 3-Phenylisoxazole-4,5-dione. This transformation is a cornerstone of isoxazole (B147169) chemistry, though specific conditions can greatly influence the yield and stereochemical outcome.

Oxime Formation from 3-Phenylisoxazole-4,5-dione Precursors

The conversion of the 4-keto group of 3-Phenylisoxazole-4,5-dione to an oxime is typically achieved through reaction with hydroxylamine (B1172632) or its salts. The reaction is a classical condensation reaction, but the specifics of the reaction environment are crucial for success.

The synthesis of oximes from their corresponding keto-precursors is a well-established transformation in organic chemistry. Generally, the reaction involves treating the ketone with hydroxylamine hydrochloride in the presence of a base. The choice of solvent and base can significantly impact the reaction's efficiency. For the synthesis of isoxazole oximes, polar protic solvents such as ethanol (B145695) or methanol (B129727) are commonly employed to facilitate the dissolution of the reagents.

The selection of the base is critical to neutralize the hydrochloric acid liberated from hydroxylamine hydrochloride, thereby freeing up the nucleophilic hydroxylamine. Common bases include sodium acetate, pyridine (B92270), and sodium hydroxide. The stoichiometry of the base is also a key parameter to optimize, with a slight excess often being beneficial.

A typical procedure involves dissolving the 3-Phenylisoxazole-4,5-dione precursor in a suitable solvent, followed by the addition of hydroxylamine hydrochloride and the chosen base. The reaction mixture is then stirred at a specific temperature for a period of time, which can range from a few hours to overnight, depending on the reactivity of the substrate.

| Precursor | Reagent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 3-Phenylisoxazole-4,5-dione | Hydroxylamine hydrochloride | Sodium Acetate | Ethanol | 25 | 12 | 75 |

| 3-Phenylisoxazole-4,5-dione | Hydroxylamine hydrochloride | Pyridine | Methanol | 50 | 6 | 82 |

| 3-Phenylisoxazole-4,5-dione | Hydroxylamine hydrochloride | Sodium Hydroxide | Water/Ethanol | 25 | 24 | 68 |

This table presents hypothetical data for illustrative purposes based on general oximation reactions, as specific data for the target compound is not available.

While oximation reactions are often carried out without a specific catalyst, certain additives can enhance the reaction rate and selectivity. The use of a mild acid catalyst, for instance, can protonate the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by hydroxylamine. However, the pH must be carefully controlled, as strong acidic conditions can lead to the degradation of the starting material or the product.

In some cases, the use of dehydrating agents can drive the equilibrium towards the oxime product by removing the water formed during the reaction. Molecular sieves are a common choice for this purpose. The purity of the final product is often improved by careful control of the reaction conditions and a proper work-up procedure, which may involve extraction and recrystallization to remove unreacted starting materials and by-products.

Reflux-Based Synthesis Strategies for this compound

Employing reflux conditions can be an effective strategy to accelerate the rate of oxime formation, particularly for less reactive ketones. Heating the reaction mixture to the boiling point of the solvent increases the kinetic energy of the molecules, leading to more frequent and energetic collisions.

A common reflux-based approach involves dissolving the 3-Phenylisoxazole-4,5-dione and hydroxylamine hydrochloride in a solvent with a suitable boiling point, such as ethanol or isopropanol. A base is added, and the mixture is heated to reflux until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). While refluxing can significantly reduce the reaction time, it may also lead to the formation of undesired side products or the decomposition of thermally sensitive compounds. Therefore, careful optimization of the reflux time and temperature is essential. researchgate.net

Stereoselective Control in Oxime Formation (Z-isomer)

Oximes can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the C=N double bond. The stereochemical outcome of the oximation reaction is influenced by several factors, including the steric and electronic properties of the substituents on the ketone, the reaction conditions (pH, solvent, temperature), and the presence of any catalysts or additives.

For the synthesis of the specific (4Z)-isomer of 3-Phenylisoxazole-4,5-dione 4-oxime, achieving stereoselectivity is a key challenge. Generally, the formation of the thermodynamically more stable isomer is favored. The relative stability of the (E) and (Z) isomers can be influenced by intramolecular hydrogen bonding or steric interactions. In the case of α-keto oximes, the (Z)-isomer can be stabilized by the formation of an intramolecular hydrogen bond between the oxime hydroxyl group and the adjacent carbonyl oxygen.

Controlling the pH of the reaction medium is a crucial factor in directing the stereoselectivity. It has been observed in some systems that acidic conditions can favor the formation of one isomer, while basic conditions favor the other. The specific conditions required for the selective synthesis of the (4Z)-isomer of the target compound would necessitate detailed experimental investigation.

Novel and Advanced Synthetic Approaches for Isoxazole-Oxime Systems

Beyond conventional methods, modern organic synthesis offers a range of advanced strategies for the construction of isoxazole-oxime systems. These approaches often provide advantages in terms of efficiency, selectivity, and milder reaction conditions.

One such approach is the use of metal-catalyzed reactions. For instance, the cyclization of propargylamines can lead to the formation of isoxazole cores. researchgate.net While not a direct route to the target molecule, such methods highlight the versatility of modern synthetic chemistry in accessing the isoxazole scaffold.

Transition-Metal Catalyzed Synthesis of Isoxazole Derivatives

Transition metal catalysis plays a pivotal role in the synthesis of a wide array of isoxazole derivatives, offering high efficiency and selectivity. While direct transition-metal catalyzed synthesis of this compound is not extensively documented, the principles are applied in the formation of the isoxazole core and its precursors.

Palladium-catalyzed cross-coupling reactions, for instance, are instrumental in creating the carbon-carbon bonds necessary for the phenyl-substituted isoxazole ring. Gold and copper catalysts have been shown to mediate the cycloisomerization of α,β-acetylenic oximes to yield substituted isoxazoles. nih.gov Copper(I)-catalyzed 1,3-dipolar cycloaddition reactions between nitrile oxides and alkynes are also a well-established method for regioselectively forming 3,5-disubstituted isoxazoles. nih.govnih.gov These foundational methods provide access to a variety of substituted isoxazoles that could potentially be converted to the target dione (B5365651) oxime.

Recent research has also highlighted the use of rhodium(II) and iron(II) catalysts in the isomerization of 5-heteroatom-substituted isoxazoles, demonstrating the versatility of transition metals in modifying the isoxazole scaffold. organic-chemistry.org

Table 1: Examples of Transition-Metal Catalyzed Reactions in Isoxazole Synthesis

| Catalyst | Reaction Type | Substrates | Product Type | Reference |

| AuCl₃ | Cycloisomerization | α,β-Acetylenic oximes | Substituted isoxazoles | nih.gov |

| CuCl | Intramolecular Cyclization | Propargylamine-derived oximes | Substituted isoxazoles | nih.gov |

| Palladium complexes | Four-component coupling | Terminal alkyne, hydroxylamine, CO, aryl iodide | Isoxazole derivatives | nih.gov |

| Copper(I) iodide | 1,3-Dipolar cycloaddition | Aromatic nitrile oxides, activated alkynes | 3,5-Disubstituted isoxazoles | nih.gov |

One-Pot and Multicomponent Reactions in Isoxazole-Oxime Synthesis

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in the synthesis of complex molecules from simple starting materials in a single step, aligning with the principles of green chemistry by reducing waste and improving efficiency. The synthesis of the precursor, 3-phenylisoxazol-5(4H)-one, is often achieved through a three-component reaction.

A common and efficient approach involves the condensation of ethyl benzoylacetate, hydroxylamine hydrochloride, and an aromatic aldehyde. researchgate.net This reaction can be catalyzed by various organic bases, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), in refluxing ethanol to afford 4-arylidene-3-phenylisoxazol-5-ones in good yields. researchgate.net

The direct one-pot synthesis of 4-oximino-isoxazol-5-ones can be achieved through the nitrosation of the pre-formed or in situ generated isoxazol-5-one. This typically involves treating the 3-phenylisoxazol-5(4H)-one with a nitrosating agent like sodium nitrite (B80452) in an acidic medium.

Table 2: One-Pot Synthesis of 4-Arylidene-3-phenylisoxazol-5-ones

| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |

| Benzaldehyde (B42025) | DABCO | Ethanol | High | researchgate.net |

| 4-Chlorobenzaldehyde | DABCO | Ethanol | 65 | researchgate.net |

| 4-Methoxybenzaldehyde | DABCO | Ethanol | 82 | researchgate.net |

Regioselective and Stereoselective Synthesis of Analogues

Regioselectivity is a critical aspect in the synthesis of substituted isoxazoles, particularly when multiple reactive sites are present in the starting materials. The 1,3-dipolar cycloaddition of nitrile oxides to unsymmetrical alkynes or alkenes is a classic example where regioselectivity is paramount. The use of copper(I) catalysts in these reactions often leads to the preferential formation of 3,5-disubstituted isoxazoles. nih.govnih.gov

For the synthesis of this compound, the key regioselective step is the introduction of the oxime group at the C4 position. This is typically achieved through nitrosation of the 3-phenylisoxazol-5(4H)-one. The active methylene (B1212753) group at the C4 position is susceptible to electrophilic attack by the nitrosonium ion (NO⁺), leading to the formation of the 4-hydroxyimino derivative. The stereochemistry of the oxime is designated as (Z), which is often the thermodynamically more stable isomer.

Furthermore, the development of catalytic asymmetric methods allows for the enantioselective synthesis of chiral isoxazole derivatives. Organocatalysts, such as bifunctional squaramides, have been successfully employed in the regioselective and enantioselective N-alkylation of isoxazol-5-ones. nih.gov

Chemoenzymatic Synthesis Methodologies

Chemoenzymatic synthesis combines the advantages of chemical and enzymatic catalysis to achieve highly selective and efficient transformations. While specific chemoenzymatic routes to this compound are not widely reported, the principles can be applied to key steps in the synthesis.

Enzymes, such as lipases, can be used as biocatalysts in the synthesis of isoxazol-5(4H)-one derivatives. For instance, lipase (B570770) has been employed to catalyze the one-pot multicomponent reaction of aldehydes, ethyl acetoacetate, and hydroxylamine hydrochloride in water. researchgate.net This approach offers a green and mild alternative to traditional chemical catalysts.

The oximation step could also potentially be achieved using enzymatic methods. Certain enzymes are capable of catalyzing the formation of oximes from carbonyl compounds and hydroxylamine, offering high selectivity under mild conditions. Further research in this area could lead to the development of a fully chemoenzymatic synthesis of the target molecule.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles is increasingly important in modern organic synthesis to minimize environmental impact. This includes the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Solvent-Free Synthesis Approaches

Solvent-free or solid-state reactions offer significant environmental benefits by eliminating the use of often hazardous and volatile organic solvents. The synthesis of isoxazol-5(4H)-one derivatives has been successfully carried out under solvent-free conditions, often accelerated by microwave irradiation or autoclave heating. These methods can lead to shorter reaction times, easier product isolation, and higher yields.

Catalyst-Free and Organocatalytic Methods

The development of catalyst-free and organocatalytic methods provides alternatives to potentially toxic and expensive metal catalysts. Several one-pot syntheses of isoxazol-5(4H)-ones have been reported to proceed efficiently in water without the need for any catalyst, particularly when using electron-rich aromatic aldehydes.

Organocatalysis has emerged as a powerful tool for a wide range of organic transformations. In the context of isoxazole synthesis, simple and environmentally benign organic molecules like citric acid orientjchem.org, L-valine researchgate.net, and urea (B33335) have been used to catalyze the three-component condensation reaction for the formation of the isoxazol-5(4H)-one ring. mdpi.com These catalysts are often inexpensive, readily available, and biodegradable. The use of amine-functionalized cellulose (B213188) as a recyclable organocatalyst in aqueous media further highlights the green potential of these methods. mdpi.com

Table 3: Comparison of Catalysts in the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one

Renewable Feedstocks and Sustainable Reaction Conditions

The development of synthetic methodologies for isoxazole derivatives has increasingly focused on the incorporation of green chemistry principles. This involves the use of renewable feedstocks and the application of sustainable reaction conditions to minimize environmental impact. Research in this area explores the use of biomass-derived solvents, agro-waste catalysts, and energy-efficient techniques to produce these valuable heterocyclic compounds.

The use of solvents derived from biomass is a significant step towards more sustainable chemical processes, as they are renewable and often have lower toxicity than their fossil-fuel-derived counterparts. nih.govresearchgate.net Solvents such as 2-methyltetrahydrofuran (B130290) (2MeTHF), cyrene (Cyr), limonene (B3431351) (Lim), p-cymene (B1678584) (Cym), and γ-valerolactone (GVL) are examples of biomass-derived solvents that have been explored in various organic reactions. researchgate.net For instance, the synthesis of isoxazole derivatives has been successfully carried out in aqueous media, which is considered an environmentally benign solvent. nih.gov The use of water as a solvent avoids the need for volatile organic compounds and often simplifies the work-up procedures. nih.govpreprints.org

In addition to renewable solvents, there is a growing interest in utilizing waste from agriculture as a source for catalysts. An example of this is the use of Water Extract of Orange Fruit Peel Ash (WEOFPA) as a catalyst for the synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones. nih.gov This method avoids the use of hazardous and expensive catalysts, providing an eco-friendly and economical alternative. nih.gov The reaction, conducted in glycerol, a renewable and non-toxic solvent, at 60 °C, resulted in high yields of the desired isoxazole derivatives. nih.gov The catalyst itself is derived from agro-waste, highlighting a circular economy approach within chemical synthesis. nih.gov

Energy efficiency is another cornerstone of sustainable reaction conditions. Microwave irradiation and ultrasonic irradiation are two techniques that have been effectively employed in the synthesis of isoxazoles to reduce reaction times and energy consumption. preprints.orgbenthamdirect.comnih.gov Microwave-assisted synthesis has been shown to enhance reaction rates and improve product yields compared to conventional heating methods. benthamdirect.comnih.gov Similarly, sonochemistry, the application of ultrasound to chemical reactions, has emerged as a green alternative for the synthesis of isoxazole-based molecules. preprints.org Ultrasonic irradiation can enhance reaction efficiency, reduce energy consumption, and improve yields, often under milder conditions and with shorter reaction times. preprints.org Mechanochemical synthesis, which involves reactions in the solid state with minimal or no solvent, represents another robust and green approach for transformations like the formation of oximes from aldehydes. rsc.org

The combination of these strategies—renewable feedstocks, sustainable catalysts, and energy-efficient reaction conditions—paves the way for the environmentally responsible production of isoxazole derivatives. While specific research on the sustainable synthesis of this compound is not extensively documented, the principles and methodologies applied to the broader class of isoxazoles demonstrate a clear and viable path forward.

Research Findings on Sustainable Synthesis of Isoxazole Derivatives

Interactive Data Table of Sustainable Synthetic Methods for Isoxazole Derivatives

| Starting Materials | Catalyst/Conditions | Solvent | Product | Yield (%) | Reference |

| Aromatic/heteroaromatic aldehydes, ethyl acetoacetate, hydroxylamine hydrochloride | Water Extract of Orange Fruit Peel Ash (WEOFPA) / 60 °C | Glycerol | 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones | 86-92 | nih.gov |

| Hydroxylamine hydrochloride, aromatic aldehydes, ethyl acetoacetate | Itaconic acid / Ultrasonic irradiation | - | 4H-isoxazol-5-ones derivatives | 90 (conventional heating) | preprints.org |

| Chalcones | Microwave irradiation | - | Isoxazole derivatives | High yields | benthamdirect.comnih.gov |

| Substituted benzaldehydes, substituted acetophenones | Trimethylamine / Parallel synthesizer | Alcohol | Substituted isoxazoles | 80-85 | ijbpas.com |

| 3-(dimethyl-amino)-1-arylprop-2-en-1-ones, hydroxylamine hydrochloride | None | Aqueous media | 5-arylisoxazole derivatives | High yields | nih.gov |

Chemical Reactivity and Mechanistic Investigations of 4z 3 Phenylisoxazole 4,5 Dione 4 Oxime

Reactivity of the Oxime Functional Group in (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime

The oxime functional group (=N-OH) is a versatile moiety known for its role in synthesis and its susceptibility to a range of chemical transformations. Its reactivity in the context of the isoxazole (B147169) dione (B5365651) ring is of significant interest.

Oximes can undergo hydrolysis to regenerate the corresponding carbonyl compound and hydroxylamine (B1172632), a reaction that is typically catalyzed by acid. wikipedia.orgnih.gov Compared to isostructural imines and hydrazones, oximes exhibit greater hydrolytic stability. nih.gov This stability is attributed to the electronegativity of the oxime's oxygen atom, which reduces the favorability of protonation compared to analogous hydrazones. nih.gov

The hydrolysis mechanism is generally understood to proceed via the following steps:

Protonation: The reaction is initiated by the protonation of the oxime nitrogen atom under acidic conditions. This increases the electrophilicity of the carbon atom.

Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the electrophilic carbon atom of the protonated oxime. This leads to the formation of a carbinolamine-like intermediate.

Proton Transfer: A series of proton transfers occurs, ultimately making the nitrogen group a better leaving group (in the form of hydroxylamine).

Elimination: The hydroxylamine moiety is eliminated, and a final deprotonation step yields the parent carbonyl compound, in this case, 3-phenylisoxazole-4,5-dione.

The hydrolysis of oximes is generally slow, but the rate can be accelerated in the presence of inorganic acids and heat. wikipedia.orgnih.gov

While the oxime group itself does not typically undergo condensation with aldehydes and ketones, the parent isoxazole ring system, particularly isoxazol-5(4H)-ones, is known to participate in such reactions. These reactions are analogous to the Knoevenagel condensation. sphinxsai.com For instance, the condensation of 3-methyl-4,5-dihydroisoxazol-5-one with aromatic aldehydes proceeds via the active methylene (B1212753) group at the C4 position to yield 4-arylmethylene-isoxazole-5(4H)-ones. researchgate.net This type of reaction often involves a three-component, one-pot synthesis from a β-ketoester, hydroxylamine, and an aldehyde. researchgate.net

The mechanism for these condensations typically involves:

Enolate Formation: A base removes a proton from the active methylene group (C4) of the isoxazol-5-one ring, forming an enolate.

Aldol-type Addition: The enolate anion attacks the electrophilic carbonyl carbon of the aldehyde or ketone.

Dehydration: The resulting aldol-type adduct undergoes dehydration to form a stable C=C double bond, yielding the arylidene or alkylidene product.

Although this compound already possesses a C=N bond at the C4 position, understanding the condensation reactivity of the parent dione is crucial for synthetic planning and derivatization strategies.

The reduction of the oxime group to an amine is a fundamental transformation in organic synthesis. wikipedia.org This can be achieved through various methods, including catalytic hydrogenation and the use of hydride reagents. wikipedia.org The reduction of aldoximes can sometimes lead to a mixture of primary and secondary amines, although reaction conditions can be optimized to favor the primary amine. wikipedia.org

In the case of this compound, reduction must consider the reactivity of both the oxime and the isoxazole ring. The N-O bond of the isoxazole ring is also susceptible to cleavage under reductive conditions, particularly catalytic hydrogenation. researchgate.net

| Reagent/Catalyst | Conditions | Typical Products | Notes | Citations |

|---|---|---|---|---|

| Catalytic Hydrogenation (Pd, Pt, Ni, Co) | H₂ gas, various pressures and solvents | Primary Amines, Hydroxylamines | Can also cleave the isoxazole N-O bond. Selectivity can be challenging. | researchgate.netencyclopedia.pub |

| LiAlH₄ | Anhydrous ether or THF | Primary Amines | A powerful reducing agent commonly used for this transformation. | |

| NaBH₄ with additives | Methanol (B129727) or Ethanol (B145695), reflux | Primary and Secondary Amines | Additives like CuSO₄, MoO₃, or NiCl₂ enhance reactivity. The ratio of primary to secondary amine depends on the substrate and conditions. | uc.ptresearchgate.net |

| Nano Cu / NaBH₄ | Ethanol, reflux | Primary and Secondary Amines | Reported as an efficient system for oxime reduction, offering an alternative to traditional catalytic methods. | researchgate.netshirazu.ac.ir |

The reduction of the imine intermediate, formed after initial reduction of the N-OH bond, leads to the primary amine. The formation of secondary amines is proposed to occur via the reaction of this imine intermediate with the already-formed primary amine, followed by further reduction.

The oxime group exhibits dual reactivity, capable of acting as both a nucleophile and, under certain conditions, an electrophile.

Nucleophilic Reactivity: Oximes are considered ambidentate nucleophiles. acs.org The lone pair of electrons on both the nitrogen and oxygen atoms can participate in nucleophilic attack on electrophilic centers. Alkylation and arylation can occur at either the O- or N-atom, with O-alkylation often being the preferred pathway. acs.org

Electrophilic Reactivity: The carbon atom of the oxime group is not inherently electrophilic. However, its electrophilicity can be induced by converting the hydroxyl group into a good leaving group. This is the principle behind the Beckmann rearrangement, where treatment with acid protonates the hydroxyl group, facilitating a rearrangement to form an amide or nitrile. wikipedia.orgmasterorganicchemistry.com In some specific contexts, such as the Semmler–Wolff aromatization, oxime derivatives can act as α-electrophiles. acs.org Furthermore, O-substituted oximes, such as O-sulfonyl oximes, can be used as electrophilic aminating agents for organometallic reagents. researchgate.net

Transformations Involving the Isoxazole Ring System of this compound

The isoxazole ring, characterized by a weak N-O bond, is prone to various ring-opening and rearrangement reactions, which constitute a significant aspect of its chemistry. wikipedia.org

The strained nature and inherent weak bond of the isoxazole ring make it a substrate for a variety of mechanistically distinct transformations. These reactions are often triggered by heat, light, or chemical reagents like bases and acids.

Ring-Opening Reactions: Base-catalyzed ring-opening is a well-documented reaction for isoxazoles. For 3-unsubstituted isoxazoles, the mechanism involves a concerted abstraction of the acidic proton at the C3 position and cleavage of the N–O bond to yield a cyanoenolate anion. rsc.org In related isoxazole systems containing a carbonyl group, base-promoted ring-opening can be accompanied by decarbonylation. beilstein-journals.org More recently, novel ring-opening reactions have been developed, such as electrophilic fluorination that proceeds via N-O bond cleavage, and transition-metal-catalyzed ring-opening annulations to construct other heterocyclic systems like pyrroles and pyridines. researchgate.netacs.org

Rearrangement Reactions: Isoxazole derivatives undergo several notable rearrangement reactions, often leading to the formation of different heterocyclic structures.

| Rearrangement | Conditions | Key Intermediate/Mechanism | Product | Citations |

|---|---|---|---|---|

| Boulton–Katritzky Rearrangement | Base-promoted or thermal | A type of monocyclic rearrangement involving atom exchange between the ring and a side chain. It is considered a pseudopericyclic reaction. | A new heterocyclic system (e.g., triazoles from isoxazole arylhydrazones). | beilstein-journals.orgrsc.orgacs.orgbeilstein-journals.org |

| Photochemical Rearrangement | UV irradiation | Cleavage of the weak N-O bond to form a diradical, which rearranges through an azirine intermediate. | Oxazole | wikipedia.org |

| ANRORC Rearrangement | Nucleophilic attack (e.g., with NH₂OH·HCl) | A ddition of N ucleophile, R ing O pening, and R ing C losure. | A different, often more complex, heterocyclic product. | researchgate.net |

| Beckmann Rearrangement | Acidic conditions, heat | Migration of the group anti to the oxime hydroxyl group. | Amide or Nitrile. In this case, it would involve the oxime moiety, potentially leading to ring fragmentation. | wikipedia.orgmasterorganicchemistry.com |

The Boulton–Katritzky rearrangement is particularly relevant for isoxazoles with a side chain capable of participating in the rearrangement, leading to thermally stable heterocyclic systems. beilstein-journals.orgbeilstein-journals.org This transformation has been observed in various isoxazolo[4,5-b]pyridine derivatives. beilstein-journals.orgnih.gov Similarly, the ANRORC mechanism provides a pathway for the synthesis of complex, functionalized isoxazoles from other heterocyclic precursors. researchgate.net

Cycloaddition Reactions and Heterocycle Annulation

The isoxazole core of this compound is itself often synthesized through a powerful class of reactions known as 1,3-dipolar cycloadditions. This synthetic strategy is a cornerstone in heterocyclic chemistry for constructing five-membered rings.

Mechanism of Isoxazole Formation via [3+2] Cycloaddition:

The most common route to the 3-phenylisoxazole (B85705) scaffold involves the [3+2] cycloaddition of a nitrile oxide with a suitable dipolarophile, such as an alkyne or an enolate. For the parent ring system of the title compound, this would typically involve the reaction of benzonitrile oxide, generated in situ from benzohydroximoyl chloride, with a diketone derivative.

The general mechanism proceeds as follows:

Generation of Nitrile Oxide: A precursor, such as an α-halo-oxime, is treated with a base to eliminate HX and form the highly reactive nitrile oxide intermediate.

Cycloaddition: The nitrile oxide (the 1,3-dipole) reacts with a dipolarophile (e.g., a β-diketone or its enol/enolate form) in a concerted or stepwise fashion to form the isoxazole ring. The regioselectivity of this reaction is governed by the electronic and steric properties of the substituents on both the nitrile oxide and the dipolarophile.

While the title compound is the product of such a reaction, its dione and oxime functionalities present opportunities for further annulation, where additional rings are fused onto the existing isoxazole framework. For instance, the carbonyl groups could potentially undergo condensation reactions with bifunctional reagents to build new heterocyclic systems. Furthermore, related isoxazole systems have been utilized in reductive heterocyclization processes to synthesize more complex structures like quinolines and indoles, demonstrating the versatility of the isoxazole ring as a synthetic precursor.

| Reaction Type | Reactants | Product | Reference |

| [3+2] Cycloaddition | Nitrile Oxides + 1,3-Diketones/β-Ketoesters | 3,4,5-Trisubstituted Isoxazoles | |

| [3+2] Annulation | Allenylsilanes + Nitrosonium tetrafluoroborate | Substituted Isoxazoles | |

| Reductive Heterocyclization | (2-Nitrophenyl)isoxazoles + Reducing Agent (e.g., Fe/HOAc) | 4-Aminoquinolines or 3-Acylindoles |

Substituent Effects on Ring Stability and Reactivity

The stability and reactivity of the isoxazole ring in this compound are significantly influenced by its substituents. The isoxazole ring itself is an aromatic heterocycle, but the N-O bond is inherently weak and can be cleaved under certain conditions, such as reduction or treatment with a strong base.

Phenyl Group (C3): The phenyl group at the 3-position is conjugated with the isoxazole ring. Its electronic properties—whether it bears electron-donating or electron-withdrawing groups—can modulate the electron density of the ring.

Electron-Withdrawing Groups (EWGs) on the phenyl ring would decrease the electron density of the isoxazole ring, potentially making it more susceptible to nucleophilic attack or ring-opening.

Electron-Donating Groups (EDGs) would increase the electron density, which could enhance its reactivity towards electrophiles at the 4-position, although this position is already substituted in the title compound.

Dione and Oxime Groups (C4 and C5): The dione at C4/C5 and the oxime at C4 are powerful electron-withdrawing groups. Their presence significantly lowers the electron density of the isoxazole ring, which has several consequences:

Increased Electrophilicity: The ring becomes more susceptible to nucleophilic attack, which could lead to ring cleavage.

Decreased Basicity: The electron-withdrawing nature of these groups reduces the basicity of the isoxazole nitrogen atom.

Activation of Carbonyls: The heterocyclic ring acts as an electron-withdrawing substituent on the dione moiety, enhancing the electrophilicity of the carbonyl carbons.

Studies on related 3,4,5-trisubstituted isoxazoles have shown that the nature of the substituents dramatically affects reaction outcomes. For example, in the synthesis of isoxazoles via cycloaddition, electron-withdrawing groups on the reactants generally lead to higher yields compared to electron-donating groups.

Reactivity of the Phenyl Substituent and Dione Moiety

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group attached to the isoxazole ring can undergo electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. The reaction involves the replacement of a hydrogen atom on the benzene ring with an electrophile. The position of this substitution is directed by the existing substituent—in this case, the isoxazole-4,5-dione-4-oxime moiety.

The isoxazole ring, particularly when adorned with electron-withdrawing dione and oxime groups, acts as a deactivating group. This means it withdraws electron density from the phenyl ring, making it less nucleophilic and therefore less reactive towards electrophiles than benzene itself.

Directing Effects: Deactivating groups generally direct incoming electrophiles to the meta position. This is because the carbocation intermediates formed during ortho and para attack are significantly destabilized by the adjacent positive charge on the electron-withdrawing substituent. The intermediate from meta attack avoids this unfavorable arrangement and is therefore the most stable of the three possibilities.

Therefore, reactions such as nitration, halogenation, or Friedel-Crafts acylation on this compound are predicted to yield the 3-(meta-substituted-phenyl) derivative as the major product.

| Substituent Classification | Directing Effect | Activating/Deactivating | Predicted Effect of Isoxazole-dione-oxime Moiety |

| Alkyl groups (-CH₃) | ortho, para | Activating | N/A |

| Halogens (-Cl, -Br) | ortho, para | Deactivating | N/A |

| Carbonyls (-CHO, -COR) | meta | Deactivating | Similar |

| Nitro (-NO₂) | meta | Deactivating | Similar |

Nucleophilic Additions/Substitutions at the Dione Carbonyls

The vicinal dione functionality at the C4 and C5 positions represents highly electrophilic centers. These carbonyl carbons are susceptible to attack by a wide range of nucleophiles. The adjacent electron-withdrawing oxime group and the isoxazole ring further enhance their reactivity.

Potential nucleophilic reactions at the dione moiety include:

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds could add to one or both carbonyl groups to form tertiary alcohols after workup.

Reduction: Hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) would be expected to reduce the carbonyls to secondary alcohols.

Condensation with Amines: Primary amines could react with the carbonyl groups to form imines or, if a suitable second nucleophilic group is present in the amine (e.g., hydroxylamine, hydrazine), lead to the formation of new heterocyclic rings fused to the isoxazole core. The high reactivity of diones in similar heterocyclic systems, such as triazole-diones, towards amines is well-documented.

Wittig Reaction: Phosphonium ylides could react with the carbonyls to form alkenes, replacing the C=O double bond with a C=C double bond.

The proximity of the two carbonyl groups may also lead to unique reactivity, such as pinacol-type couplings under reducing conditions or rearrangements following initial nucleophilic attack.

Acid-Base Properties and Protonation Equilibria

This compound possesses both acidic and basic sites, allowing it to participate in protonation equilibria.

Acidic Site: The most prominent acidic site is the proton of the oxime's hydroxyl group (-N-OH). Oximes are generally weakly acidic, but the acidity of this particular proton is expected to be significantly enhanced. The presence of the two adjacent, strongly electron-withdrawing carbonyl groups and the isoxazole ring will stabilize the resulting conjugate base (the oximate anion) through inductive and resonance effects, thereby lowering its pKa value compared to a simple aldoxime or ketoxime.

Basic Site: The primary basic site is the nitrogen atom of the isoxazole ring. Like pyridine (B92270), the lone pair of electrons on the nitrogen is available for protonation. However, the basicity of this nitrogen is substantially reduced by the electron-withdrawing effects of the adjacent dione and oxime functionalities. Consequently, strong acidic conditions would be required to achieve significant protonation at this site.

The protonation state of the molecule can have a profound impact on its chemical reactivity. For instance, in strongly acidic media, electrophilic aromatic substitution on the phenyl ring might proceed on the protonated form of the molecule, which would be even more deactivated towards substitution. Conversely, under basic conditions, deprotonation of the oxime would form an anion, which could alter the reactivity of the dione system or participate in intramolecular cyclizations or rearrangements. Base-promoted rearrangements are known to occur in related fused isoxazole systems.

| Site | Property | Influencing Factors | Predicted Behavior |

| Oxime -OH | Acidic | Electron-withdrawing dione groups; Resonance stabilization of conjugate base | More acidic than typical oximes |

| Isoxazole Nitrogen | Basic | Electron-withdrawing dione and oxime groups | Weakly basic; requires strong acid for protonation |

Derivatization and Functionalization of the 4z 3 Phenylisoxazole 4,5 Dione 4 Oxime Scaffold

Synthesis of Substituted (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime Derivatives on the Phenyl Ring

The phenyl group at the C3 position of the isoxazole (B147169) ring is a prime target for introducing structural diversity. Modifications to this aromatic ring are typically achieved either by direct electrophilic substitution on the pre-formed scaffold or by utilizing appropriately substituted starting materials during the synthesis of the isoxazole ring.

Electrophilic substitution reactions, such as nitration, are key methods for functionalizing the phenyl ring of phenylisoxazole systems. Studies on the nitration of 5-phenylisoxazole (B86612) and 3-methyl-5-phenylisoxazole (B94393) have been re-examined to clarify product distribution. clockss.orgresearchgate.net When 5-phenylisoxazole is treated with a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄), nitration occurs primarily on the phenyl ring, yielding 5-(p-nitrophenyl)isoxazole as the main product, along with smaller amounts of the m-nitrophenyl isomer. clockss.org

However, using milder conditions, such as nitric acid in acetic anhydride (B1165640), allows for nitration on the isoxazole ring itself. clockss.orgresearchgate.net For instance, treating 5-phenylisoxazole with HNO₃ in acetic anhydride yields 4-nitro-5-phenylisoxazole. clockss.orgresearchgate.net These studies indicate that the reaction conditions are crucial in directing the position of nitration. The direct halogenation of the phenyl ring follows similar principles of electrophilic aromatic substitution, though specific studies on the title compound are less common. The synthesis of derivatives often relies on using halogen-substituted benzaldehyde (B42025) oximes as starting materials in cycloaddition reactions. nih.gov

Table 1: Nitration Products of Phenylisoxazole Derivatives

| Starting Material | Nitrating Agent | Major Product(s) | Reference |

|---|---|---|---|

| 5-Phenylisoxazole | HNO₃/H₂SO₄ | 5-(p-nitrophenyl)isoxazole, 5-(m-nitrophenyl)isoxazole | clockss.org |

| 5-Phenylisoxazole | HNO₃/Acetic Anhydride | 4-Nitro-5-phenylisoxazole | clockss.orgresearchgate.net |

A wide array of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) have been incorporated into the phenyl ring of the 3-phenylisoxazole (B85705) scaffold. This is most commonly achieved by employing substituted benzaldehyde oximes in [3+2] cycloaddition reactions. nih.gov This synthetic strategy provides a reliable route to a diverse library of compounds.

For example, various phenyloximes bearing substituents like chloro (EWG) and methyl (EDG) have been reacted with nitro-alkenes to produce 4-nitro-3-phenylisoxazole derivatives with corresponding substitutions on the phenyl ring. nih.govrsc.org The synthesis of isoxazole analogues from chalcones, which are derived from substituted acetophenones and benzaldehydes, further illustrates this approach for creating derivatives with methoxy (B1213986) (EDG) and hydroxy (EDG) groups. nih.gov

Table 2: Examples of Substituted 3-Phenylisoxazole Derivatives Synthesized from Substituted Precursors

| Phenyl Ring Substituent | Precursor Example | Method | Reference |

|---|---|---|---|

| 4-Chloro | 4-Chlorobenzaldehyde oxime | [3+2] Cycloaddition | nih.gov |

| 4-Methyl | 4-Methylbenzaldehyde oxime | [3+2] Cycloaddition | nih.gov |

| Methoxy groups | Methoxyacetophenones | Claisen-Schmidt condensation followed by cyclization | nih.gov |

Modifications and Functionalization at the Isoxazole Core

The isoxazole ring itself is a reactive entity, offering positions for further functionalization. The inherent structure of this compound, with its C4-oxime and C5-carbonyl groups, presents unique opportunities for chemical transformations.

The C3, C4, and C5 positions of the isoxazole ring are key sites for modification. While the C3 position is occupied by the phenyl ring in the parent compound, strategies exist to introduce a wide variety of substituents at all three positions, leading to 3,4,5-trisubstituted isoxazoles. nih.govnih.gov

A powerful method for functionalizing the C4 position involves the iodination of the isoxazole ring, followed by cross-coupling reactions. beilstein-journals.org For instance, 3-phenyl-5-(chloromethyl)isoxazole can be iodinated at the C4 position using N-iodosuccinimide (NIS). The resulting 4-iodoisoxazole (B1321973) can then undergo Suzuki coupling reactions to introduce new aryl or alkyl groups at this position. beilstein-journals.org The C4 position is also susceptible to nitration under specific conditions. clockss.orgnih.gov The C5 position, being part of a dione (B5365651) system in the title compound, is highly electrophilic and can react with various nucleophiles. Furthermore, methods for synthesizing 3,4,5-trisubstituted isoxazoles from the reaction of nitrile oxides with 1,3-dicarbonyl compounds provide access to a broad range of functionalized cores. nih.gov

The isoxazole scaffold can be incorporated into more complex, rigid structures, such as spirocyclic systems. These spatially constrained architectures are of interest for their unique three-dimensional shapes. A notable example is the spiro annellation reaction involving ethyl 4-nitro-3-phenylisoxazole-5-carboxylate. researchgate.netrsc.org When this electron-deficient isoxazole derivative is treated with binucleophiles like 1,3-diphenylguanidine (B1679371) or o-phenylenediamine, it undergoes a reaction to form novel heterocyclic spiro compounds. researchgate.netrsc.org For instance, the reaction with 1,3-diphenylguanidine yields spiro nitronates, which can be subsequently converted to the corresponding nitro derivatives. rsc.org These reactions demonstrate a method for building complex molecular frameworks centered on the isoxazole ring.

Exploration of Different Oxime Modifications

The oxime group (=N-OH) is a versatile functional handle that can undergo a variety of chemical transformations. wikipedia.org These reactions allow for the conversion of the oxime into other important functional groups, further expanding the chemical space accessible from the this compound scaffold.

One of the most classic reactions of oximes is the Beckmann rearrangement, where treatment with acid converts the oxime into an amide. wikipedia.org The oxime group can also be reduced to form primary amines using various reducing agents like sodium metal or through catalytic hydrogenation. wikipedia.org Dehydration of oximes, typically using acid anhydrides, provides a route to nitriles. wikipedia.org Furthermore, the hydroxyl group of the oxime can be alkylated or acylated to form O-substituted oxime ethers and esters, respectively. The synthesis of amidoximes, which possess both an amino and a hydroxymino group on the same carbon, can also be achieved from related precursors, highlighting the synthetic utility of the oxime moiety. nih.gov

Table 3: Common Chemical Transformations of the Oxime Functional Group

| Reaction Type | Reagents | Product Functional Group | Reference |

|---|---|---|---|

| Beckmann Rearrangement | Acid (e.g., H₂SO₄) | Amide | wikipedia.org |

| Reduction | Na, Hydride reagents, H₂/Catalyst | Amine | wikipedia.org |

| Dehydration | Acid Anhydride | Nitrile | wikipedia.org |

| Oxidation | Various oxidizing agents | Ketone (from ketoxime) | nih.gov |

O-Alkylation and O-Acylation Reactions

The oxygen atom of the oxime in the this compound is nucleophilic and can readily undergo O-alkylation and O-acylation reactions. These reactions are valuable for introducing a wide range of substituents, thereby modulating the steric and electronic properties of the molecule.

O-Alkylation: In a general approach, O-alkylation can be achieved by treating the parent oxime with an alkyl halide in the presence of a base. The base deprotonates the oxime hydroxyl group, forming an oximate anion, which then acts as a nucleophile to displace the halide from the alkylating agent. Common bases employed for this transformation include sodium hydride (NaH) and various alkoxides. The choice of solvent is also crucial and often involves polar aprotic solvents like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

While specific examples for the title compound are not extensively documented, the O-alkylation of similar oxime-containing heterocycles is well-established. For instance, the O-alkylation of various aldoximes and ketoximes proceeds efficiently under these conditions to yield the corresponding oxime ethers. mdpi.com

O-Acylation: Similarly, O-acylation introduces an acyl group onto the oxime oxygen. This is typically accomplished by reacting the oxime with an acyl chloride or an acid anhydride, often in the presence of a base such as pyridine (B92270) or triethylamine. These bases serve to neutralize the hydrogen halide byproduct and can also act as acylation catalysts.

The resulting O-acyloximes are valuable synthetic intermediates. For example, the acylation of isoxazoles with acyl chlorides in the presence of NaH has been reported to proceed in good yields. nih.gov

| Reaction Type | Reagents | Product Class |

| O-Alkylation | Alkyl halide, Base (e.g., NaH) | Oxime ethers |

| O-Acylation | Acyl chloride/anhydride, Base (e.g., Pyridine) | Oxime esters |

Conversion to Other Nitrogen-Containing Functional Groups

The oxime functionality of the this compound scaffold can be converted into other nitrogen-containing groups, further expanding its synthetic utility. One of the most significant transformations is its rearrangement into an amide, a reaction known as the Beckmann rearrangement. This acid-catalyzed reaction typically involves treating the oxime with a strong acid like sulfuric acid or phosphorus pentachloride. The rearrangement of oximes of 3-acylisoxazoles has been shown to be dependent on the geometry of the oxime. rsc.org

Furthermore, the reduction of the oxime group can lead to the formation of the corresponding amine. Catalytic hydrogenation, using catalysts such as palladium on carbon (Pd/C) or Raney nickel, is a common method for this transformation. Such conversions of isoxazole derivatives can lead to β-amino enones. clockss.org

Design and Synthesis of Hybrid Molecular Architectures Incorporating the this compound Unit

The unique structural features of this compound make it an attractive building block for the construction of more complex hybrid molecules and macrocyclic structures.

Conjugation with Other Heterocyclic Scaffolds

The development of hybrid molecules, which combine two or more pharmacophoric units, is a well-established strategy in drug discovery. The this compound scaffold can be conjugated with other heterocyclic systems to create novel chemical entities with potentially enhanced biological activities.

One common approach involves the use of click chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). If the isoxazole scaffold is functionalized with either an azide (B81097) or a terminal alkyne, it can be readily coupled with another heterocyclic moiety bearing the complementary functional group. For example, new triazole-isoxazole hybrids have been synthesized via a 1,3-dipolar cycloaddition reaction. mdpi.com The synthesis of indole-oxadiazole coupled isoxazole hybrids has also been reported through a Cu(I)-catalyzed reaction of in situ generated nitrile oxides. thesciencein.org

Another strategy is through the formation of an amide or ester linkage between the isoxazole unit and another heterocycle, provided one of the components has a carboxylic acid functionality and the other has an amine or alcohol group.

| Hybrid Molecule Synthesis Strategy | Key Reaction | Connecting Linkage |

| Click Chemistry (CuAAC) | Copper(I)-catalyzed azide-alkyne cycloaddition | 1,2,3-Triazole |

| Amide Coupling | Amidation reaction | Amide bond |

| Esterification | Esterification reaction | Ester bond |

Incorporation into Macrocyclic Structures

The incorporation of the this compound unit into macrocyclic structures is a more advanced synthetic challenge that can lead to compounds with unique conformational properties and biological activities. The synthesis of such macrocycles would typically involve a ring-closing metathesis (RCM) reaction or an intramolecular cyclization.

For an RCM approach, the isoxazole scaffold would need to be functionalized with two terminal alkene chains. Treatment with a Grubbs catalyst would then facilitate the formation of the macrocyclic ring.

Advanced Spectroscopic Characterization and Structural Elucidation of 4z 3 Phenylisoxazole 4,5 Dione 4 Oxime

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy serves as a powerful tool for elucidating the molecular structure of (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) chemical shifts.

One-dimensional ¹H and ¹³C NMR spectra provide initial information about the chemical environment of the hydrogen and carbon atoms in the molecule. In a typical ¹H NMR spectrum of this compound, the protons of the phenyl group would appear in the aromatic region (δ 7.0-8.5 ppm), while the oxime proton would likely be observed at a significantly downfield chemical shift due to its acidic nature and hydrogen bonding potential.

To unequivocally assign these resonances and establish connectivity within the molecule, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings within the same spin system. For this compound, COSY correlations would be observed among the protons of the phenyl ring, confirming their ortho, meta, and para relationships. youtube.comresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. youtube.comresearchgate.net It allows for the direct assignment of the carbon resonances of the phenyl ring based on the previously assigned proton chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.comresearchgate.net For instance, the protons of the phenyl ring would show correlations to the quaternary carbon atom of the isoxazole (B147169) ring to which the phenyl group is attached. The oxime proton may also show a correlation to the C4 carbon of the isoxazole dione (B5365651) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of nuclei. In the context of this compound, a NOESY experiment could help to confirm the Z-configuration of the oxime by observing a cross-peak between the oxime proton and the ortho protons of the phenyl ring. researchgate.net

A hypothetical assignment of the key NMR signals for this compound is presented in the table below.

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations (¹H → ¹³C) |

| Phenyl-Cortho | 7.85 (d) | 128.9 | Cipso, Cmeta |

| Phenyl-Cmeta | 7.50 (t) | 129.5 | Cortho, Cpara |

| Phenyl-Cpara | 7.65 (t) | 131.0 | Cmeta |

| Phenyl-Cipso | - | 127.0 | Phenyl-Hortho |

| Isoxazole-C3 | - | 160.5 | Phenyl-Hortho |

| Isoxazole-C4 | - | 158.0 | Oxime-OH |

| Isoxazole-C5 | - | 175.2 | - |

| Oxime-NOH | 12.5 (s) | - | Isoxazole-C4 |

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can offer insights into its structure and conformation in the solid phase. Different crystalline forms, or polymorphs, of this compound would give rise to distinct ssNMR spectra due to differences in molecular packing and intermolecular interactions. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) can be used to obtain high-resolution ¹³C spectra in the solid state, which can help to identify and characterize different polymorphic forms.

Dynamic NMR (DNMR) techniques can be utilized to study dynamic processes such as restricted rotation or tautomerism. For this compound, variable temperature NMR studies could be performed to investigate the rotational barrier around the C-N bond of the oxime or the C-C bond connecting the phenyl group to the isoxazole ring. Changes in the line shape of the NMR signals as a function of temperature can provide quantitative information about the energy barriers of these processes.

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of this compound. nih.gov For the protonated molecule [M+H]⁺, the experimentally measured m/z value can be compared to the calculated exact mass for the proposed formula, C₉H₆N₂O₄, to confirm its elemental composition with a high degree of confidence.

| Ion | Calculated Exact Mass | Observed m/z (Hypothetical) | Mass Error (ppm) |

| [C₉H₅N₂O₄]⁻ | 205.0255 | 205.0253 | -1.0 |

| [C₉H₇N₂O₄]⁺ | 207.0400 | 207.0402 | +1.0 |

Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (the precursor ion) and its subsequent fragmentation to produce a spectrum of product ions. nih.govnih.gov The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentation pathways could include:

Loss of small neutral molecules: Such as H₂O from the oxime group or CO from the dione functionality.

Cleavage of the isoxazole ring: This could lead to characteristic fragment ions corresponding to the phenyl-containing portion and the dione-oxime portion of the molecule.

Fragmentation of the phenyl ring: While less common, fragmentation of the aromatic ring can occur under certain conditions.

The analysis of these fragmentation pathways provides corroborating evidence for the structure elucidated by NMR spectroscopy.

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Proposed Neutral Loss |

| 207.0402 | 189.0296 | H₂O |

| 207.0402 | 179.0351 | CO |

| 207.0402 | 104.0311 | C₂HNO₃ |

| 207.0402 | 77.0386 | C₃H₂N₂O₄ |

Ion Mobility Spectrometry for Gas-Phase Conformations

Ion Mobility Spectrometry (IMS) is a powerful analytical technique that provides valuable insights into the gas-phase structures of molecules by separating ions based on their size, shape, and charge. nih.govnih.gov When coupled with mass spectrometry (IMS-MS), it allows for the differentiation of isomers and conformers that may be indistinguishable by mass alone. nih.gov

For a molecule like this compound, with its potential for different spatial arrangements of the phenyl and oxime groups, IMS can be instrumental in determining the preferred gas-phase conformation. The (4Z) configuration of the oxime group, along with the possibility of an intramolecular hydrogen bond between the oxime's hydroxyl group and the dione's carbonyl oxygen, would likely result in a relatively compact and stable structure.

Computational studies on closely related heterocyclic α-oxo-oximes, such as 4-oximinoisoxazolone-5(4H)-ones, have shown that intramolecularly hydrogen-bonded Z isomers are often the most stable in the gas phase. researchgate.net This preference for a specific conformation can be experimentally verified and quantified using IMS, which would reveal a specific drift time corresponding to the collision cross-section (CCS) of the dominant conformer.

The expected gas-phase conformer of this compound would likely be stabilized by an intramolecular hydrogen bond, leading to a planar and rigid structure. The presence of different conformers, if any, would manifest as multiple signals in the ion mobility spectrum, each with a distinct drift time.

Table 1: Predicted Gas-Phase Conformational Data for this compound

| Conformer | Predicted Stability in Gas Phase | Key Stabilizing Interaction | Expected IMS Signature |

| (4Z)-isomer with intramolecular H-bond | High | O-H···O=C hydrogen bond | Single, well-defined peak with a specific drift time |

| Other conformers (e.g., non-H-bonded) | Lower | - | Potentially observable as minor peaks with different drift times |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules by probing their characteristic vibrational modes.

Characteristic Absorption Bands of Isoxazole and Oxime Groups

The IR and Raman spectra of this compound are expected to be rich with information, displaying characteristic bands for the isoxazole ring, the dione, the oxime, and the phenyl group. Based on studies of similar compounds like 5-Methyl-3-phenylisoxazole-4-carboxylic acid, the following vibrational assignments can be anticipated. researchgate.netnih.gov

Isoxazole Ring: The isoxazole ring vibrations typically appear in the 1600-1300 cm⁻¹ region. The C=N stretching vibration is expected around 1610-1580 cm⁻¹. The N-O stretching vibration usually occurs in the 950-850 cm⁻¹ range.

Oxime Group: The C=N stretching of the oxime is expected to be observed near 1650 cm⁻¹. The N-O-H bending vibration should appear around 1400-1300 cm⁻¹, and the O-H stretching vibration will be a broad band in the 3400-3100 cm⁻¹ region, potentially shifted to lower wavenumbers due to hydrogen bonding.

Dione Group: The two carbonyl groups (C=O) of the dione moiety will exhibit strong IR absorptions. The symmetric and asymmetric stretching vibrations are expected in the 1750-1680 cm⁻¹ region.

Phenyl Group: The C-H stretching vibrations of the phenyl group will be observed above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring will appear in the 1600-1450 cm⁻¹ region.

Table 2: Anticipated Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Oxime | O-H stretch (H-bonded) | 3300 - 3100 | Broad, Medium | Weak |

| Phenyl | C-H stretch | 3100 - 3000 | Medium | Strong |

| Dione | C=O stretch (asymmetric) | ~1740 | Strong | Medium |

| Dione | C=O stretch (symmetric) | ~1700 | Strong | Medium |

| Oxime | C=N stretch | ~1650 | Medium | Medium |

| Isoxazole/Phenyl | C=N / C=C stretch | 1610 - 1450 | Medium-Strong | Strong |

| Isoxazole | N-O stretch | 950 - 850 | Medium | Weak |

Conformational Sensitivity in Vibrational Spectra

The vibrational spectra of this compound are expected to be sensitive to its conformational state. The presence of an intramolecular hydrogen bond in the (4Z)-conformer would significantly influence the frequency and shape of the O-H and C=O stretching bands. The O-H stretching band would be broadened and shifted to a lower frequency compared to a non-hydrogen-bonded hydroxyl group. Similarly, the carbonyl group involved in the hydrogen bond would exhibit a C=O stretching frequency that is lower than the non-involved carbonyl group.

Any changes in the dihedral angle between the phenyl ring and the isoxazole ring would affect the conjugation and, consequently, the positions of the C=C and C=N stretching bands. Therefore, a careful analysis of the vibrational spectra can provide detailed information about the predominant conformation of the molecule in the analyzed state (solid or solution).

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise information on bond lengths, bond angles, and the spatial arrangement of atoms.

Single Crystal X-ray Diffraction for Solid-State Structure

A single crystal X-ray diffraction study of this compound would unambiguously confirm its molecular structure. It would verify the (4Z) configuration of the oxime group and provide precise measurements of all geometric parameters. Based on crystal structures of similar isoxazole derivatives, it is anticipated that the isoxazole ring will be nearly planar. The phenyl ring is likely to be twisted out of the plane of the isoxazole ring to minimize steric hindrance. The analysis would also reveal the planarity of the dione and oxime functionalities.

Table 3: Expected Key Structural Parameters from X-ray Crystallography

| Parameter | Expected Value |

| C=N (oxime) bond length | ~1.28 Å |

| N-O (oxime) bond length | ~1.41 Å |

| C=O (dione) bond lengths | ~1.21 Å |

| Dihedral angle (Phenyl ring vs. Isoxazole ring) | 20 - 50° |

| Intramolecular H-bond distance (O-H···O) | ~1.8 - 2.2 Å |

Analysis of Intermolecular Interactions in the Crystal Lattice

The packing of molecules in the crystal lattice is governed by a network of intermolecular interactions. researchgate.netbohrium.comrsc.org For this compound, several types of interactions are expected to play a crucial role in stabilizing the crystal structure.

Hydrogen Bonding: The primary intermolecular interaction is likely to be hydrogen bonding involving the oxime's hydroxyl group as a donor and one of the carbonyl oxygens or the isoxazole nitrogen as an acceptor on a neighboring molecule. This would lead to the formation of dimers or extended chains.

C-H···O/N Interactions: Weaker C-H···O and C-H···N hydrogen bonds involving the phenyl C-H groups and the oxygen or nitrogen atoms of the isoxazole-dione-oxime core are also probable.

The analysis of these interactions provides a deeper understanding of the supramolecular assembly and the physical properties of the crystalline material.

Electronic Spectroscopy (UV-Vis) and Chiroptical Studies

The electronic and chiroptical properties of "this compound" are of significant interest for understanding its molecular structure, electronic transitions, and, in the case of chiral derivatives, its stereochemistry. While specific experimental data for this exact compound is sparse in publicly available literature, this section will discuss the expected spectroscopic characteristics based on the behavior of analogous isoxazole and oxime-containing compounds, as well as the fundamental principles of the spectroscopic techniques.

UV-Vis Absorption and Emission Properties

The UV-Vis absorption spectrum of a molecule provides information about the electronic transitions from the ground state to various excited states. For "this compound," the chromophoric system is composed of the phenyl ring, the isoxazole-4,5-dione core, and the oxime functional group. The conjugation between the phenyl ring and the isoxazole system is expected to give rise to characteristic absorption bands in the UV region.

In related isoxazole derivatives, absorption bands corresponding to π → π* transitions are typically observed. For instance, studies on various 3-phenylisoxazole (B85705) derivatives have shown absorption maxima that are influenced by the nature and position of substituents on the phenyl ring and the isoxazole core. nih.gov Theoretical studies on isoxazole and its derivatives have also been conducted to predict their UV/Visible absorption spectra, highlighting the utility of computational chemistry in understanding their electronic properties. researchgate.net

The photoluminescence (fluorescence and phosphorescence) properties of "this compound" would provide insights into the de-excitation pathways from its excited states. While many isoxazole derivatives are known to be fluorescent, the emission characteristics, including the emission wavelength and quantum yield, are highly dependent on the molecular structure and the surrounding environment. nih.govnih.gov For example, the introduction of certain substituents can enhance fluorescence intensity. nih.gov The photochemistry of isoxazoles can also be complex, sometimes involving ring-opening reactions upon photoexcitation, which could compete with fluorescence emission. rsc.orgacs.org

Without specific experimental data, a hypothetical UV-Vis absorption and emission data table for a generic 3-phenylisoxazole derivative is presented below to illustrate the type of information that would be obtained from such studies.

Hypothetical UV-Vis Absorption and Emission Data for a 3-Phenylisoxazole Derivative in Methanol (B129727)

| Parameter | Value |

| Absorption Maximum (λmax) | ~260-350 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M-1cm-1 |

| Emission Maximum (λem) | ~380-450 nm |

| Stokes Shift | ~50-100 nm |

| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.5 |

Note: This table is illustrative and not based on experimental data for this compound.

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) for Chiral Derivatives

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are powerful spectroscopic techniques for the stereochemical analysis of chiral molecules. jascoinc.comtrinity.edu These methods measure the differential absorption and refraction, respectively, of left and right circularly polarized light by a chiral sample. wikipedia.org For an achiral molecule like "this compound," no CD or ORD signals would be observed. However, the introduction of a chiral center, for instance, by derivatizing the oxime group with a chiral auxiliary or by introducing a chiral substituent on the phenyl ring, would render the molecule optically active and amenable to CD and ORD analysis. acs.orgrsc.org

The CD spectrum of a chiral derivative would exhibit positive and/or negative bands (Cotton effects) in the regions of the chromophoric absorptions. The sign and intensity of these Cotton effects are exquisitely sensitive to the absolute configuration and conformation of the molecule. The C=N chromophore of the oxime group, as well as the conjugated system of the phenylisoxazole core, would be the primary contributors to the CD spectrum.

ORD spectroscopy, which measures the change in optical rotation with wavelength, provides complementary information to CD. The relationship between CD and ORD is described by the Kronig-Kramers transforms. An ORD spectrum displays a characteristic curve, known as a Cotton effect curve, in the vicinity of a CD band.

The application of CD and ORD to chiral derivatives of "this compound" would be invaluable for:

Determining the absolute configuration of stereogenic centers.

Studying the conformational preferences of the molecule in solution.

Investigating intermolecular interactions, such as binding to chiral receptors. rsc.org

A hypothetical data table illustrating the kind of information that could be obtained from CD and ORD studies of a chiral derivative is presented below.

Hypothetical Chiroptical Data for a Chiral Derivative of this compound

| Spectroscopic Technique | Wavelength Range (nm) | Observed Signal | Interpretation |

| Circular Dichroism (CD) | 250-400 | Positive/Negative Cotton Effects | Information on absolute configuration and conformation |

| Optical Rotatory Dispersion (ORD) | 250-700 | Plain or Anomalous Dispersion Curves | Correlates with CD and confirms chirality |

Note: This table is illustrative and not based on experimental data for any specific chiral derivative of this compound.

Computational Chemistry and Theoretical Studies of 4z 3 Phenylisoxazole 4,5 Dione 4 Oxime

Quantum Chemical Calculations: Electronic Structure and Stability

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These calculations can predict molecular geometry, electronic distribution, and spectroscopic features, offering a theoretical framework to complement experimental findings.

Density Functional Theory (DFT) is a widely used computational method for predicting the ground-state properties of molecules due to its balance of accuracy and computational efficiency. researchgate.net For a molecule like (4Z)-3-Phenylisoxazole-4,5-dione 4-oxime, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set such as 6-31G or 6-311++G(d,p), are employed to optimize the molecular structure. nih.govepstem.net This process determines the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation, which in turn allows for the prediction of bond lengths, bond angles, and dihedral angles. nih.gov

Furthermore, DFT is used to calculate vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the assignment of spectral bands to specific molecular vibrations. Theoretical calculations of nuclear magnetic resonance (NMR) chemical shifts are also possible and can be compared with experimental data to confirm the molecular structure. epstem.net

Ab initio methods are quantum chemistry calculations based on first principles, without the use of experimental data or empirical parameterization. While computationally more demanding than DFT, methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide higher accuracy for electronic structure and energy predictions. These high-level calculations are valuable for benchmarking results from other methods and for studying systems where electron correlation effects are particularly important. For this compound, ab initio calculations could be used to obtain precise energies for different isomers or to investigate excited electronic states.

Molecular orbital (MO) theory provides a framework for understanding the electronic behavior of molecules. youtube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a crucial role in chemical reactivity. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing a molecule's kinetic stability and reactivity; a large gap generally implies high stability and low reactivity. researchgate.netajchem-a.com

The Molecular Electrostatic Potential (MEP) surface is another key descriptor that maps the electrostatic potential onto the electron density surface of a molecule. researchgate.net It provides a visual guide to the charge distribution, identifying electron-rich regions (negative potential, typically colored red) that are susceptible to electrophilic attack, and electron-poor regions (positive potential, typically colored blue) that are prone to nucleophilic attack. ajchem-a.com For isoxazole (B147169) derivatives, the MEP can pinpoint the most reactive sites, such as the nitrogen and oxygen atoms. ajchem-a.comnih.gov

Table 1: Representative Calculated Electronic Properties for Isoxazole Derivatives This table illustrates the type of data obtained from DFT calculations for related heterocyclic compounds, as specific values for the title compound are not available in the cited literature.

| Property | Representative Value | Method/Basis Set | Significance |

| HOMO Energy | -6.5 to -7.5 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron-donating capability |

| LUMO Energy | -2.0 to -3.0 eV | DFT/B3LYP/6-311++G(d,p) | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 4.0 to 5.0 eV | DFT/B3LYP/6-311++G(d,p) | Relates to kinetic stability and reactivity ajchem-a.com |

| Dipole Moment | 3.0 to 4.0 Debye | DFT/B3LYP/6-311++G(d,p) | Indicates overall polarity of the molecule ajchem-a.com |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is instrumental in mapping the energetic landscape of chemical reactions, providing detailed mechanistic insights that are often difficult to obtain experimentally.

By modeling the potential energy surface, computational methods can trace the entire path of a chemical reaction from reactants to products. This involves locating and characterizing all stationary points, including intermediates and, most importantly, transition states. For reactions involving this compound, such as cycloadditions or rearrangements, DFT calculations can be used to determine the structure of the transition state. researchgate.net Analyzing the transition state's geometry and vibrational modes confirms the nature of the reaction pathway (e.g., concerted or stepwise) and identifies the key bond-forming and bond-breaking processes.

Computational studies provide quantitative data on both the kinetics and thermodynamics of a reaction. The energy difference between the reactants and the transition state gives the activation energy barrier (Ea), which is the primary determinant of the reaction rate. Using Transition State Theory (TST) or more advanced methods like Rice–Ramsperger–Kassel–Marcus (RRKM) theory, it is possible to calculate theoretical rate constants. rsc.org

Table 2: Illustrative Calculated Parameters for a Chemical Reaction This table shows the kind of kinetic and thermodynamic data that can be generated through computational modeling of a reaction pathway.

| Parameter | Calculated Value | Significance |

| Activation Energy (Ea) | e.g., 15-25 kcal/mol | The energy barrier that must be overcome for the reaction to occur. rsc.org |

| Gibbs Free Energy of Activation (ΔG‡) | e.g., 20-30 kcal/mol | Determines the theoretical reaction rate constant. |

| Enthalpy of Reaction (ΔH) | e.g., -10 kcal/mol (exothermic) | The heat released or absorbed during the reaction. |

| Gibbs Free Energy of Reaction (ΔG) | e.g., -15 kcal/mol (spontaneous) | Indicates the overall spontaneity and position of equilibrium. |

Solvent Effects on Reaction Energetics

The chemical environment plays a crucial role in the energetics of chemical reactions. For a molecule like this compound, the polarity of the solvent can significantly influence the stability of its ground state, transition states, and products. Computational chemistry offers powerful tools to model these solvent effects.

Implicit and explicit solvent models are two common approaches. Implicit models, such as the Polarizable Continuum Model (PCM), represent the solvent as a continuous medium with a defined dielectric constant. This method is computationally efficient for estimating the bulk electrostatic effects of the solvent on the solute. Explicit solvent models, on the other hand, involve including a specific number of solvent molecules around the solute in the calculation. This approach provides a more detailed picture of specific solute-solvent interactions, such as hydrogen bonding, but is computationally more demanding.

A hypothetical study on this compound could involve calculating the reaction energetics of a representative reaction, such as a cycloaddition or a rearrangement, in various solvents of differing polarities. The results would likely demonstrate a stabilization of polar transition states in polar solvents, thereby lowering the activation energy and accelerating the reaction rate.

Table 1: Illustrative Data on Solvent Effects on a Hypothetical Reaction of this compound

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

| Toluene | 2.4 | 25.8 |

| Dichloromethane | 8.9 | 22.1 |

| Acetonitrile | 37.5 | 19.5 |

| Water | 78.4 | 18.2 |

This table is illustrative and does not represent real experimental or calculated data.

Conformational Analysis and Tautomeric Equilibria